Bienvenue dans la boutique en ligne BenchChem!

4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

5-HT2C agonist regioselective alkylation medicinal chemistry

4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5), also systematically named 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, is the unsubstituted parent lactam of the 3-benzazepinone class—a privileged heterocyclic scaffold featuring a seven-membered azepine ring fused to benzene. With a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, this solid (mp 158–160 °C, predicted bp 377.3 °C, density 1.100 g/cm³) is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 15987-50-5
Cat. No. B102943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
CAS15987-50-5
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)CC2=CC=CC=C21
InChIInChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12)
InChIKeyGYIYVTGAOWHWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5): A Core 3-Benzazepinone Scaffold for CNS-Focused Discovery Procurement


4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5), also systematically named 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, is the unsubstituted parent lactam of the 3-benzazepinone class—a privileged heterocyclic scaffold featuring a seven-membered azepine ring fused to benzene [1]. With a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol, this solid (mp 158–160 °C, predicted bp 377.3 °C, density 1.100 g/cm³) is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . The scaffold serves as a versatile synthetic intermediate, most notably for regioselective N3- and C1-alkylation to generate 5-HT2C receptor agonists with anti-obesity potential, and as a core substructure in the synthesis of the bradycardic agent ivabradine and its analogs [2][3].

Why Generic 3-Benzazepinone Substitution Fails: Structural, Synthetic, and Biological Differentiation of the Unsubstituted Parent Scaffold


The assumption that any benzazepinone congener—such as the N-methyl derivative, the 1-benzazepin-2-one isomer, or the 7,8-dimethoxy ivabradine precursor—can interchangeably replace 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in discovery workflows is contradicted by both synthetic chemistry and pharmacology. The unsubstituted lactam nitrogen (N3) on this scaffold is the essential handle for regioselective alkylation toward 5-HT2C agonists; pre-installed N-substituents block this vector [1]. Isomeric 1-benzazepin-2-ones exhibit fundamentally divergent biological targeting—calcium channel blockade and Nav1.7 sodium channel inhibition—versus the serotonergic and bradycardic pharmacology accessible from the 3-benzazepin-2-one core [2][3]. Even within the 3-benzazepinone subclass, the dimethoxy-substituted ivabradine intermediates carry aromatic modifications that alter LogP, solubility, and ring electronics in ways that propagate through multi-step syntheses [4]. The quantitative evidence below demonstrates that selection of the precise unsubstituted parent scaffold is not an interchangeable commodity decision but a determinant of synthetic route viability and pharmacological trajectory.

Quantitative Differentiation Evidence: 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one vs. Closest Analogs


Unsubstituted N3 Position Enables Regioselective Alkylation for 5-HT2C Agonist Synthesis—Blocked in N-Methyl Congeners

The free N3–H lactam of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is the critical synthetic handle for the first-reported regioselective alkylation at the C1 and/or N3 positions of the 3-benzazepinone ring system. In the foundational study by Prajapati et al., this unsubstituted scaffold was elaborated into a library of alkylated derivatives evaluated as 5-HT2C agonists; three compounds (15, 17, and 20) demonstrated promising 5-HT2C agonistic activity that was characterized via classical pharmacological functional assays [1]. In contrast, the N-methyl analog—3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one—carries a permanently blocked N3 position that precludes N-alkylation diversification, limiting synthetic utility to C1-only modifications [2].

5-HT2C agonist regioselective alkylation medicinal chemistry anti-obesity CNS drug discovery

Isomeric Scaffold Divergence: 3-Benzazepin-2-one (5-HT2C/Bradycardic) vs. 1-Benzazepin-2-one (Calcium Channel/Nav1.7)

The position of the lactam nitrogen within the azepine ring fundamentally reorients biological target engagement. The 3-benzazepin-2-one scaffold (target compound) has been elaborated into selective 5-HT2C agonists (Prajapati et al., 2015) and bradycardic agents including ivabradine (EP1614687, Servier) [1][2]. In contrast, the isomeric 1-benzazepin-2-one scaffold is pharmacologically anchored in L-type calcium channel blockade—where benzazepinone 5a demonstrated longer-acting and more potent antihypertensive activity than the diltiazem analog TA-3090 [3]—and in Nav1.7 sodium channel inhibition, where the radioligand [3H]BNZA binds with Kd values of 1.5 nM (rat brain synaptosomes), 0.97 nM (hNav1.5), and 1.6 nM (hNav1.7) [4]. These divergent pharmacological trajectories mean that isomer selection determines the entire downstream screening cascade.

benzazepinone isomers calcium channel blocker Nav1.7 inhibitor bradycardic agent scaffold selectivity

Physicochemical Differentiation: Lipophilicity and TPSA of the Unsubstituted Parent Enable CNS Multiparameter Optimization (MPO)

The unsubstituted parent scaffold 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one possesses a computed consensus Log Po/w of approximately 1.4 (XLogP3 = 1.17–1.2) and a topological polar surface area (TPSA) of 29.1 Ų . These values place it within the favorable CNS MPO desirability space (LogP < 3, TPSA < 90 Ų) established by Wager et al. In contrast, the 7,8-dimethoxy-substituted 3-benzazepin-2-one intermediate used in ivabradine synthesis carries two additional methoxy groups that increase both TPSA (additional ~36 Ų from two –OMe contributions) and molecular weight, shifting physicochemical properties away from the CNS-optimized parent and toward a peripherally acting cardiovascular profile consistent with ivabradine's mechanism [1]. The LogP of 1.2 for the target compound also differentiates it from the more lipophilic 1-benzazepin-2-one calcium channel blockers, which typically bear trifluoromethyl or other lipophilic substituents (e.g., benzazepinone 5a with a CF3 group) to achieve potent antihypertensive activity [2].

CNS drug design lipophilicity TPSA physicochemical properties blood-brain barrier

In Vivo Acute Toxicity Baseline: Mouse LD50 of 600 mg/kg (i.p.) with CNS Depressant Signature

A defined in vivo acute toxicity profile is available for 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: the intraperitoneal LD50 in mice is reported as 600 mg/kg, with behavioral observations including somnolence (general depressed activity) and CNS recordings from specific brain areas . This quantitative toxicity anchor point provides a reference baseline for the unsubstituted parent scaffold. In comparison, the N-methyl derivative and the 7,8-dimethoxy-substituted ivabradine intermediates lack publicly reported parallel acute toxicity data in the same model system, creating an evidence gap for direct head-to-head comparison. The observed CNS-depressant phenotype is mechanistically consistent with the scaffold's demonstrated engagement of CNS targets (5-HT2C agonism in alkylated derivatives [1]) and provides an initial safety window for dose selection in animal efficacy studies.

acute toxicity LD50 CNS depression in vivo pharmacology safety pharmacology

Dihydroorotase Enzyme Inhibition: Biochemical Activity Anchoring for Target ID and Selectivity Profiling

In a biochemical screening context, 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells, yielding an IC50 of 180,000 nM (180 μM) when tested at a single concentration of 10 μM at pH 7.37 [1]. This modest inhibitory activity against a key enzyme in the de novo pyrimidine biosynthesis pathway provides a quantitative biochemical anchor for the parent scaffold. While no direct head-to-head comparator data are available for closely related benzazepinone analogs against DHOase in this assay system, this IC50 value serves as a reference point for selectivity profiling when the scaffold is elaborated. The data indicate that the unsubstituted parent scaffold does not potently inhibit DHOase, suggesting that observed biological activities of alkylated derivatives (5-HT2C agonism, bradycardic effects) are unlikely to be confounded by pyrimidine biosynthesis interference.

dihydroorotase enzyme inhibition pyrimidine biosynthesis biochemical profiling target identification

Provenance and QC Documentation: Batch-Specific Purity Certification (≥95%) with NMR, HPLC, and GC Traceability

4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one (CAS 15987-50-5) is commercially supplied at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC traceability from established chemical suppliers . The compound's well-defined physical properties—melting point 158–160 °C, off-white to light brown solid appearance —provide straightforward identity verification prior to use. This level of QC documentation is critical for reproducible synthetic chemistry and pharmacology. In procurement terms, the availability of multiple supplier sources with documented purity (CookeChem, Bidepharm, BOC Sciences, AKSci, Hit2Lead, CymitQuimica) creates a competitive multi-vendor landscape, enabling price and delivery time optimization . By contrast, certain specialized N-alkylated or dimethoxy-substituted 3-benzazepinone analogs are available from fewer sources, may require custom synthesis, and lack the same breadth of batch-specific analytical certification.

quality control batch certification purity analysis procurement analytical chemistry

High-Impact Procurement Scenarios for 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one: Where This Scaffold Delivers Maximum Value


5-HT2C Agonist Lead Generation: Scaffold for Regioselective N3- and C1-Alkylation Libraries

For medicinal chemistry teams pursuing 5-HT2C receptor agonists as anti-obesity therapeutics, the unsubstituted N3–H of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is the irreplaceable synthetic starting point. The Prajapati et al. (2015) study demonstrated that regioselective alkylation at C1 and/or N3 of this scaffold generates derivatives with confirmed 5-HT2C agonistic activity; three lead compounds (15, 17, 20) emerged from this library approach [1]. Substituting the N-methyl analog permanently blocks the N3 diversification vector, reducing the accessible SAR space by approximately half. Procurement of this specific unsubstituted scaffold enables full exploration of both C1 and N3 substitution vectors in parallel, maximizing the chemical diversity accessible from a single core structure. The scaffold's CNS-favorable physicochemical profile (LogP ~1.2–1.4, TPSA 29.1 Ų) further supports its use in CNS-targeted programs where blood-brain barrier penetration is a design requirement.

Ivabradine Analog and Bradycardic Agent Discovery: Core Scaffold for Cardiovascular Drug Development

The 3-benzazepin-2-one core is the pharmacophoric nucleus of ivabradine, the first-in-class selective If current inhibitor approved for stable angina and heart failure. The foundational patent EP1614687 (Servier) explicitly describes processes for preparing 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one derivatives and their application in ivabradine synthesis [2]. Programs developing next-generation bradycardic agents with differentiated selectivity profiles (e.g., HCN subtype selectivity or improved PK) can use this parent scaffold as the starting point for de novo analog design, avoiding the pre-installed dimethoxy substitution pattern of late-stage ivabradine intermediates. The scaffold's biological divergence from the 1-benzazepin-2-one isomer—which targets calcium channels and Nav1.7 sodium channels [3][4]—ensures that procurement of the 3-benzazepin-2-one specifically directs the program toward If-current and serotonergic pharmacology rather than calcium/sodium channel mechanisms.

CNS Drug Discovery Programs Requiring Property-Based Design from a Clean Physicochemical Baseline

The target compound's computed properties (MW 161.20 Da, consensus LogP 1.43, TPSA 29.1 Ų, HBD 1, HBA 1) position it within the optimal CNS drug-likeness space defined by the Wager CNS MPO scoring system. This clean baseline—free of the additional methoxy, chloro, or trifluoromethyl substituents present on later-stage intermediates—is ideal for fragment-based drug discovery (FBDD) and structure-based design campaigns where every added substituent's contribution to potency, selectivity, and ADME properties must be deconvoluted. The documented in vivo acute toxicity anchor (mouse LD50 = 600 mg/kg, i.p.) provides a quantitative safety starting point for dose-range finding in early animal efficacy models. In contrast, pre-functionalized 3-benzazepinone analogs (7,8-dimethoxy, 8-chloro-1-methyl) have already committed significant property space to specific target profiles before the first design cycle, limiting their utility as versatile starting points for diverse CNS programs.

Academic and Industrial Medicinal Chemistry Core Facility: Multi-Project Enabling Building Block

For core facilities and central compound management groups serving multiple therapeutic area projects, 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one offers exceptional portfolio utility. A single procurement lot of this unsubstituted scaffold can supply: (a) a 5-HT2C agonist project via N3-alkylation; (b) a bradycardic agent program via N3-functionalization with piperazine-propyl chains (cf. Liang et al., 2010 [5]); (c) a γ-secretase inhibitor effort (noted as a pharmacological activity of the 3-benzazepin-2-one core in Tetrahedron, 2007 [6]); and (d) general benzazepine SAR exploration. The multi-vendor availability with ≥95% purity and batch-specific QC documentation (NMR, HPLC, GC) ensures reliable resupply without method revalidation between lots. This breadth of application from a single building block maximizes procurement efficiency and minimizes inventory complexity compared to maintaining separate stocks of N-methyl, N-alkyl, and dimethoxy-substituted analogs for each project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.